(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with a unique structure that combines benzothiophene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of benzothiophene and quinoline moieties may impart desirable characteristics, such as enhanced stability or specific electronic properties.
Mechanism of Action
The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene moiety and may have similar chemical properties.
Quinoline derivatives: These compounds share the quinoline moiety and may exhibit similar biological activities.
Uniqueness
What sets (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone apart is its unique combination of benzothiophene and quinoline moieties. This dual structure may confer unique properties, such as enhanced stability, specific electronic characteristics, or unique biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16ClNOS4 |
---|---|
Molecular Weight |
474.1 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C22H16ClNOS4/c1-11-8-9-14-13(10-11)16-19(28-29-21(16)26)22(2,3)24(14)20(25)18-17(23)12-6-4-5-7-15(12)27-18/h4-10H,1-3H3 |
InChI Key |
ROSWDEYQIHHZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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